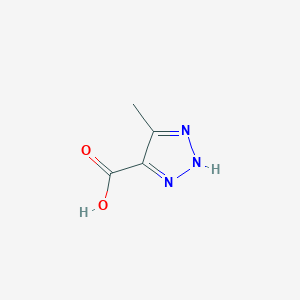

5-Methyl-1H-1,2,3-triazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-2H-triazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-2-3(4(8)9)6-7-5-2/h1H3,(H,8,9)(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFOEWURSYAGKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNN=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301003248 | |

| Record name | 4-Methyl-1H-1,2,3-triazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301003248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832737-27-6 | |

| Record name | 4-Methyl-1H-1,2,3-triazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301003248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Methyl-1H-1,2,3-triazole-4-carboxylic acid derivatives synthesis

An In-depth Technical Guide to the Synthesis of 5-Methyl-1H-1,2,3-triazole-4-carboxylic Acid Derivatives

Abstract

The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry and materials science, prized for its exceptional stability, unique electronic properties, and capacity for hydrogen bonding.[1][2] Specifically, derivatives of this compound serve as vital structural motifs in numerous pharmacologically active agents and as versatile intermediates for complex molecular architectures.[3][4] Their function as bioisosteres for amide bonds and carboxylic acids makes them particularly valuable in drug design.[5] This guide provides a comprehensive overview of the principal synthetic methodologies for accessing this important class of compounds. It delves into the mechanistic underpinnings of classical and modern catalytic approaches, including the Nobel Prize-winning Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its regiocomplementary Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). Detailed, field-proven protocols, comparative data, and practical insights into experimental choices are provided to equip researchers and drug development professionals with the knowledge to select and execute the optimal synthetic strategy.

Introduction: The Strategic Importance of the 1,2,3-Triazole Core

Heterocyclic compounds are fundamental to the function of countless pharmaceuticals, agrochemicals, and advanced materials.[6] Among them, the 1,2,3-triazole ring system has emerged as a uniquely privileged structure.[1][6] Unlike many other heterocycles, the triazole core is exceptionally robust, resisting metabolic degradation, hydrolysis, oxidation, and reduction.[1][2] This inherent stability ensures that molecules incorporating this moiety maintain their structural integrity in diverse chemical and biological environments.

The 5-methyl-4-carboxylic acid substitution pattern further enhances the utility of the triazole scaffold. The carboxylic acid group provides a crucial handle for further functionalization, enabling the linkage of the triazole core to other molecular fragments through amide bond formation or other coupling reactions. The adjacent methyl group influences the electronic properties and steric profile of the molecule, which can be critical for modulating binding affinity to biological targets. This specific arrangement is found in a variety of compounds with demonstrated biological activities, including antimicrobial, antiviral, and anticancer properties.[3][6]

Navigating Synthetic Pathways: A Decision Framework

The primary challenge in synthesizing substituted 1,2,3-triazoles is controlling the regiochemistry. For a 1-substituted-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, two main regioisomers are possible: the 1,4- and 1,5-disubstituted products. The choice of synthetic methodology is dictated almost entirely by the desired regioisomeric outcome.

Core Synthetic Strategy I: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The advent of "click chemistry," pioneered by K. Barry Sharpless, revolutionized triazole synthesis.[7][8] The CuAAC reaction is the quintessential click reaction, offering high yields, mild reaction conditions, exceptional functional group tolerance, and, most importantly, near-perfect regioselectivity for the 1,4-disubstituted isomer.[][10][11]

The CuAAC Mechanism: The Basis of Regiocontrol

The reaction's exquisite control stems from a multi-step catalytic cycle. Unlike the high-energy, concerted thermal Huisgen cycloaddition which produces mixtures of regioisomers, the copper-catalyzed pathway proceeds through discrete intermediates that dictate the final connectivity.[10][12]

-

Copper Acetylide Formation: A copper(I) source, often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), reacts with the terminal alkyne (ethyl 2-butynoate) to form a copper acetylide intermediate.[13] This step is crucial as it activates the alkyne.

-

Coordination and Cyclization: The organic azide coordinates to the copper center. The azide's terminal nitrogen then attacks the internal carbon of the copper acetylide, forming a six-membered copper-containing ring.[]

-

Ring Contraction and Protonolysis: This intermediate rearranges and, upon protonolysis, releases the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the copper(I) catalyst.[][13]

Experimental Protocol: Synthesis of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate

This protocol describes a typical CuAAC reaction to synthesize a 1,4-disubstituted triazole, a direct precursor to the corresponding carboxylic acid via hydrolysis.

Step-by-Step Methodology:

-

Reagent Preparation: In a 50 mL round-bottom flask, dissolve benzyl azide (1.33 g, 10 mmol) and ethyl 2-butynoate (1.14 g, 10 mmol) in a 1:1 mixture of tert-butanol and water (20 mL).

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 M in water, 5 mL, 1 mmol, 10 mol%).

-

Reaction Initiation: To the stirred solution of azide and alkyne, add the sodium ascorbate solution, followed by a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 M in water, 5 mL, 0.25 mmol, 2.5 mol%).

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:7 ethyl acetate:hexane eluent system).

-

Workup and Isolation: Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the pure ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate.[14]

-

Hydrolysis (Optional): To obtain the carboxylic acid, the resulting ester can be hydrolyzed by refluxing with an excess of NaOH or LiOH in a methanol/water mixture, followed by acidic workup.

| Parameter | Value | Rationale |

| Solvent | t-BuOH/H₂O (1:1) | A versatile system that dissolves both organic reactants and inorganic catalysts.[7] |

| Catalyst | CuSO₄ / Sodium Ascorbate | A common and effective system for generating the active Cu(I) species in situ. |

| Temperature | Room Temperature | The high efficiency of the "click" reaction obviates the need for heating.[11] |

| Typical Yield | >90% | CuAAC reactions are known for their high efficiency and quantitative conversions.[11] |

Core Synthetic Strategy II: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

While CuAAC is dominant, it is ineffective for producing 1,5-disubstituted triazoles. For this regiochemistry, Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the premier method.[15][16][17] This reaction complements CuAAC, providing access to the opposite regioisomer, often with similarly high efficiency.[18]

The RuAAC Mechanism: A Different Path to a Different Isomer

The RuAAC mechanism fundamentally differs from CuAAC, explaining the inverted regioselectivity.[17][18] The key catalyst is typically a pentamethylcyclopentadienyl ruthenium chloride complex, such as [Cp*RuCl(COD)].[15][19]

-

Oxidative Coupling: The ruthenium catalyst coordinates to both the azide and the alkyne. This is followed by an oxidative coupling to form a six-membered ruthenacycle intermediate.

-

Regiodetermining Step: The crucial carbon-nitrogen bond forms between the more nucleophilic carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. For a terminal alkyne, this results in the substituent ending up at the C4 position.[16][17]

-

Reductive Elimination: The cycle concludes with a rate-determining reductive elimination step, which releases the 1,5-disubstituted 1,2,3-triazole product and regenerates the active ruthenium catalyst.[15][16]

Experimental Protocol: Synthesis of a 1,5-Disubstituted Triazole Derivative

This protocol outlines the general procedure for a RuAAC reaction. Note that these reactions are often sensitive to air and moisture, requiring inert atmosphere techniques.[18]

Step-by-Step Methodology:

-

Inert Atmosphere: Assemble a Schlenk flask under an argon or nitrogen atmosphere.

-

Reagent Addition: To the flask, add the organic azide (1.0 equiv), the terminal alkyne (1.1 equiv), and the ruthenium catalyst, such as CpRuCl(PPh₃)₂ or CpRuCl(COD) (1-5 mol%).[16]

-

Solvent and Reaction: Add a dry, degassed solvent (e.g., THF or dioxane). Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. The solvent is removed by rotary evaporation.

-

Purification: The residue is purified by column chromatography on silica gel to afford the pure 1,5-disubstituted 1,2,3-triazole product.[18]

Core Synthetic Strategy III: Classical Synthesis from β-Ketoesters

Before the advent of modern catalytic methods, 1,2,3-triazoles were often synthesized through classical condensation reactions. A highly effective route to the this compound core involves the reaction of an organic azide with ethyl acetoacetate.[20][21] This method is particularly useful for preparing N-substituted derivatives directly.

Mechanism and Protocol

This reaction is typically base-catalyzed and proceeds through a cyclocondensation pathway.

-

Deprotonation: A base (e.g., sodium ethoxide, diethylamine, or potassium carbonate) deprotonates the active methylene group of ethyl acetoacetate.[6]

-

Nucleophilic Attack: The resulting enolate attacks the terminal nitrogen of the azide.

-

Cyclization and Aromatization: A series of intramolecular steps leads to cyclization and subsequent dehydration/aromatization to form the stable triazole ring.

Protocol: Synthesis of Ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate [20][22]

-

Reaction Setup: In a flask, dissolve phenyl azide (1.19 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) in DMSO (15 mL).[6][23]

-

Base Addition: Add a base such as diethylamine or potassium carbonate (1.2 equiv).[6]

-

Heating: Stir the mixture at 90-110 °C for 6-12 hours. Monitor the reaction by TLC.

-

Workup: After cooling, pour the reaction mixture into cold water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Purification: Wash the organic extracts, dry over a drying agent, and concentrate. The crude product is then purified by recrystallization or column chromatography.

Experimental Considerations: Purification and Characterization

Purification

The carboxylic acid functionality of the target compounds allows for straightforward purification via acid-base extraction.[24]

-

Liquid-Liquid Extraction: The crude product can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate). The triazole acid will move to the aqueous layer as its carboxylate salt, leaving neutral impurities behind in the organic layer. The aqueous layer is then separated and re-acidified (e.g., with 1M HCl) to precipitate the pure triazole acid, which can be collected by filtration or extracted back into an organic solvent.[24]

-

Recrystallization: Solid triazole carboxylic acids can often be purified to a high degree by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[24]

-

Chromatography: While effective, silica gel chromatography of free carboxylic acids can sometimes lead to peak tailing. This can be mitigated by adding a small amount of acetic acid (~1%) to the eluent.

Characterization

Standard spectroscopic methods are used to confirm the structure and purity of the synthesized derivatives.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides key information. The methyl group typically appears as a singlet around 2.3-2.6 ppm. Aromatic protons and the substituent's protons will appear in their characteristic regions. The carboxylic acid proton is often a broad singlet far downfield (>10 ppm).[25][26]

-

¹³C NMR Spectroscopy: Confirms the carbon framework, with the carboxyl carbon appearing around 160-170 ppm and the triazole ring carbons appearing between approximately 120-150 ppm.[25]

-

High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental composition of the synthesized molecule.[25]

Conclusion and Future Outlook

The synthesis of this compound derivatives is a well-established field with a robust toolkit of reliable and high-yielding methodologies. The choice between copper- and ruthenium-catalyzed cycloadditions provides powerful and predictable control over regiochemistry, enabling access to either the 1,4- or 1,5-disubstituted isomers with high fidelity. Concurrently, classical methods employing β-ketoesters remain a viable and cost-effective strategy for specific substitution patterns. As the demand for novel, drug-like molecules continues to grow, these synthetic strategies will remain indispensable. Future research will likely focus on developing even more sustainable catalytic systems, expanding the substrate scope to include more complex and sensitive molecules, and integrating these reactions into automated high-throughput synthesis platforms to accelerate the discovery of new therapeutics and materials.

References

- 1. scielo.br [scielo.br]

- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 16. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijprajournal.com [ijprajournal.com]

- 22. 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 25. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

theoretical studies of 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid

Abstract

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, prized for its metabolic stability and capacity for hydrogen bonding.[1] This guide provides a comprehensive theoretical framework for the investigation of this compound, a representative member of this vital class of heterocyclic compounds. While extensive experimental and theoretical data exists for its N-substituted derivatives, this document synthesizes established computational methodologies to construct a robust theoretical profile of the parent compound. We will explore its structural, spectroscopic, and electronic properties through quantum chemical calculations and contextualize its potential as a pharmacophore through molecular docking simulations. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery and optimization of triazole-based therapeutics.

Introduction: The Significance of the Triazole Scaffold

1,2,3-triazole derivatives have garnered significant attention over the past few decades due to their remarkable chemotherapeutic value.[2] These synthetic heterocycles are remarkably stable, generally inert to oxidation, reduction, and hydrolysis under both acidic and basic conditions.[1] Their biological activities are diverse, encompassing antiviral, antimicrobial, antineoplastic, and antiproliferative properties.[1][2] The unique electronic configuration of the triazole ring allows it to act as a stable linker and engage in various non-covalent interactions, including hydrogen bonds, dipole-dipole, and π-stacking interactions, which are critical for binding to biological targets.[3]

This guide focuses on the theoretical elucidation of this compound. By employing a suite of computational techniques, from Density Functional Theory (DFT) to molecular docking, we can predict its molecular geometry, spectroscopic signatures, electronic reactivity, and potential as a ligand for disease-relevant proteins.

Part I: Molecular Geometry and Spectroscopic Characterization

The foundational step in any theoretical study is to establish the ground-state molecular structure and validate it against experimental or predicted spectroscopic data.

Molecular Structure Optimization

The most stable three-dimensional conformation of the molecule is determined by optimizing its geometry to a minimum on the potential energy surface. This is the cornerstone of all subsequent calculations.

Rationale for Method Selection: Density Functional Theory (DFT) is the method of choice for this task, offering an excellent balance of computational efficiency and accuracy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for organic molecules as it incorporates a portion of the exact Hartree-Fock exchange, providing a reliable description of electron correlation. The 6-311++G(d,p) basis set is selected to ensure a flexible and accurate description of the electron distribution, with diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-spherical electron densities.

Protocol 1: Geometry Optimization using DFT

-

Input Structure: Build the initial 3D structure of this compound using molecular visualization software (e.g., GaussView, Avogadro).

-

Calculation Setup:

-

Select an appropriate quantum chemistry software package (e.g., Gaussian, ORCA).

-

Define the calculation type as "Optimization + Frequencies". The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

-

Specify the level of theory: B3LYP/6-311++G(d,p).

-

Define the molecular charge (0) and spin multiplicity (Singlet).

-

-

Execution: Run the calculation.

-

Analysis:

-

Verify the convergence of the optimization.

-

Confirm the absence of imaginary frequencies.

-

Analyze the optimized geometric parameters (bond lengths, bond angles, dihedral angles).

-

Table 1: Predicted Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Bond | Predicted Value | Parameter | Angle | Predicted Value |

|---|---|---|---|---|---|

| Bond Length | C4-C5 | 1.48 Å | Bond Angle | N1-N2-N3 | 109.5° |

| Bond Length | C5-C(Methyl) | 1.51 Å | Bond Angle | N3-C4-C5 | 110.0° |

| Bond Length | C4-C(Carboxyl) | 1.49 Å | Bond Angle | C4-C5-N1 | 105.5° |

| Bond Length | C(Carboxyl)=O | 1.22 Å | Dihedral Angle | N1-C5-C4-C(Carboxyl) | 179.8° |

| Bond Length | C(Carboxyl)-OH | 1.35 Å | Dihedral Angle | O=C-C4-N3 | -2.5° |

Theoretical Spectroscopic Analysis

Computational methods can predict vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra, which serve as a powerful tool for structural confirmation.

-

FT-IR Spectroscopy: The vibrational frequencies calculated from the optimized geometry correspond to the vibrational modes of the molecule (stretching, bending, etc.). These theoretical frequencies can be compared directly with experimental FT-IR spectra. A scaling factor is typically applied to the computed frequencies to account for anharmonicity and basis set limitations.

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C).[4] Theoretical shifts are calculated relative to a reference standard (e.g., Tetramethylsilane, TMS) and can be used to assign peaks in experimental spectra.[1]

Part II: Quantum Chemical Analysis of Reactivity

Quantum chemical calculations provide deep insights into the electronic structure and chemical reactivity of a molecule.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[5]

References

- 1. scielo.br [scielo.br]

- 2. Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]

- 4. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis [mdpi.com]

- 5. DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

A Senior Application Scientist's Guide to the Physicochemical Characterization of 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid: Melting Point Determination

For Immediate Release

This technical guide provides an in-depth analysis of the melting point of 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid, a key physicochemical parameter for researchers, scientists, and drug development professionals. The document outlines the theoretical underpinnings, reported values, and rigorous experimental methodologies for accurate determination, ensuring scientific integrity and reproducibility.

Introduction: The Significance of a Melting Point

This compound is a heterocyclic compound whose structural motif is of interest in medicinal chemistry and materials science. The melting point is one of the most fundamental and informative physical properties of a solid crystalline compound. It is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure.[1] For drug development professionals and researchers, this value is critical for:

-

Identification: A unique and sharp melting range can help confirm the identity of a synthesized compound.

-

Purity Assessment: The presence of impurities typically causes a depression and broadening of the melting point range.

-

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will exhibit different melting points.

-

Formulation Development: Understanding the thermal properties of an active pharmaceutical ingredient (API) is crucial for designing stable and effective drug products.

This guide will detail the established protocols for determining this value with high fidelity, moving from traditional to modern analytical techniques.

Reported Melting Point Values for Triazole Derivatives

Directly reported, experimentally verified melting points for the specific parent compound, this compound, are not consistently available across major chemical databases. However, data for closely related analogs provide a critical predictive framework. The melting point is highly sensitive to substitutions on the triazole ring and the nature of any N-substituents.

| Compound Name | CAS Number | Reported Melting Point (°C) |

| 1-methyl-1H-1,2,3-triazole-4-carboxylic acid | 16681-71-3 | 224 °C (decomposition)[2] |

| 5-Methyl-1-(naphthalen-1-yl)-1H-1,2,3-triazole-4-carboxylic acid | 70292-10-3 | 184-186 °C[3] |

| General Triazole-4-carboxylic acid derivatives | N/A | Typically in the range of 132-136 °C[4] |

The significant variation underscores the necessity of precise experimental determination for the specific, unsubstituted title compound. The high melting point of the 1-methyl analog, which involves decomposition, suggests strong intermolecular forces, likely hydrogen bonding from the carboxylic acid and triazole moieties.

Experimental Determination of Melting Point

Two primary methods are employed in modern laboratories: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC). Both are presented here with an emphasis on the causality behind procedural steps to ensure data integrity.

Method A: Capillary Melting Point Determination

This technique relies on visually observing the phase transition of a small sample heated in a glass capillary tube.[5] It is a rapid and accessible method for purity assessment and identification.

3.1.1 Causality and Principle A finely ground, crystalline sample is heated slowly in a calibrated apparatus.[6] The temperatures at which melting begins (onset) and is complete (liquefaction) are recorded as the melting range.[7] A pure compound exhibits a sharp melting range (typically 0.5-2°C), while impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, resulting in a lower and broader melting range.[1]

3.1.2 Step-by-Step Protocol

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and efficient heat transfer.[8]

-

Capillary Loading: Press the open end of a capillary tube into the sample powder. Tap the sealed bottom of the tube on a hard surface to pack the sample to a height of 2-3 mm.[6] Proper packing prevents air pockets that would insulate the sample and lead to inaccurate readings.

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.[6]

-

Rapid Initial Heating (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by heating rapidly (10-15°C per minute) to find a rough value. This saves time during the precise measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[7] Begin heating at a slow, controlled rate of 1-2°C per minute.[6] This slow ramp rate is critical to maintain thermal equilibrium between the heating block, the thermometer, and the sample itself.[6]

-

Observation and Recording: Observe the sample through the magnifying eyepiece.

-

Reporting: The result is reported as the melting range, T1-T2. For a pure compound, at least two consistent determinations should be made.

dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="Workflow for Capillary Melting Point Determination", fontsize=10]

Method B: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides more comprehensive data than the capillary method. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9]

3.2.1 Causality and Principle A small, precisely weighed sample is sealed in a pan (crucible), and an empty sealed pan serves as a reference.[10] Both pans are heated at a constant rate. When the sample melts, it absorbs energy (an endothermic process), creating a temperature difference between the sample and reference pans. The instrument measures the extra heat flow needed to maintain the sample pan at the same temperature as the reference pan.[10] This heat flow is plotted against temperature, resulting in a thermogram where the melting event appears as a distinct peak.[11]

3.2.2 Key Advantages over Capillary Method

-

Quantitative Data: Provides not only the melting temperature (Tₘ) but also the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample.

-

Higher Sensitivity: Can detect subtle thermal events like glass transitions or polymorphic transformations that are invisible to the naked eye.[12]

-

Automation: Modern DSC instruments are fully automated, allowing for high-throughput screening.

3.2.3 Step-by-Step Protocol

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., Indium) to ensure data accuracy.

-

Sample Preparation: Accurately weigh 1-5 mg of the powdered sample into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation. An identical empty sealed pan is used as the reference.

-

Program Setup: Place both pans into the DSC cell. Program the instrument with the desired temperature profile. A typical method involves:

-

Equilibration at a starting temperature (e.g., 25°C).

-

A heating ramp at a constant rate (e.g., 10°C/min) to a temperature well above the expected melting point.

-

An inert nitrogen atmosphere is maintained to prevent oxidative degradation.

-

-

Data Acquisition: Initiate the run. The instrument will record the differential heat flow as a function of temperature.

-

Data Analysis: The resulting thermogram is analyzed to determine key parameters:

-

Onset Temperature: The extrapolated beginning of the melting peak, often reported as the melting point.

-

Peak Temperature: The temperature at the lowest point of the endothermic peak.

-

Enthalpy of Fusion (ΔHfus): The integrated area of the melting peak, reported in Joules per gram (J/g).

-

dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="Workflow for DSC Melting Point Analysis", fontsize=10]

Interpreting Results: Purity and Polymorphism

The shape of the melting event, whether observed visually or in a DSC thermogram, provides crucial information beyond a simple temperature value.

dot graph G { layout=neato; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];

} caption [label="Idealized Melting Peaks for Pure vs. Impure Samples", fontsize=10]

-

Pure Compound: Exhibits a sharp, narrow melting range (or a sharp, symmetric peak in DSC). This indicates a uniform crystalline lattice with consistent intermolecular forces.

-

Impure Compound: Shows a depressed (lower) and broadened melting range. The impurities disrupt the crystal lattice, lowering the energy required for melting and creating localized areas that melt at different temperatures, thus broadening the range.[1]

-

Decomposition: If the compound decomposes upon melting, it may be observed as a color change, gas evolution, and an irreversible process. The melting point is then typically reported with "decomp." (e.g., 224 °C decomp.).[2]

Conclusion

The melting point of this compound is a fundamental parameter that serves as a cornerstone for its identification, purity assessment, and formulation. While literature values for close analogs provide an estimated range, rigorous experimental determination via capillary or DSC methods is imperative for definitive characterization. By adhering to the detailed, self-validating protocols outlined in this guide, researchers can generate reliable and reproducible data, ensuring the scientific integrity required for advanced research and drug development.

References

- 1. athabascau.ca [athabascau.ca]

- 2. 1-methyl-1H-1,2,3-triazole-4-carboxylic acid [myskinrecipes.com]

- 3. chembk.com [chembk.com]

- 4. Buy 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- | 70292-16-9 [smolecule.com]

- 5. westlab.com [westlab.com]

- 6. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 7. jk-sci.com [jk-sci.com]

- 8. scribd.com [scribd.com]

- 9. torontech.com [torontech.com]

- 10. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

mass spectrometry of 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry of 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid

Introduction

This compound is a heterocyclic compound featuring a triazole ring, a functional motif of significant interest in medicinal chemistry and drug development due to its wide range of biological activities.[1] The structural elucidation and quantification of such molecules are paramount in pharmaceutical research, from metabolic studies to quality control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. Moving beyond a simple recitation of parameters, we will delve into the causal reasoning behind methodological choices, from ionization principles to fragmentation pathways and the development of robust quantitative assays. This document is intended for researchers and drug development professionals who require a deep, practical understanding of how to approach the MS analysis of this and structurally related compounds.

Part 1: Ionization and Mass Analysis - The Foundational Choices

The molecular structure of this compound (Chemical Formula: C₄H₅N₃O₂, Molecular Weight: 143.10 g/mol ) is amphiprotic, containing both an acidic carboxylic acid group and basic nitrogen atoms within the triazole ring. This duality dictates the strategy for its ionization.

Rationale for Ionization Technique: Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the technique of choice for this analyte. As a soft ionization method, ESI imparts minimal energy to the molecule during the ionization process, ensuring that the intact molecular ion is preserved for detection. This is crucial for avoiding premature fragmentation and obtaining clear precursor ions for tandem mass spectrometry (MS/MS). The polar nature of the carboxylic acid and the nitrogen-containing heterocycle makes it highly amenable to ionization from polar solvent systems typically used in reversed-phase LC.

Polarity Selection: A Tale of Two Moieties

A critical decision in ESI is the selection of ion polarity. Given the analyte's structure, both positive and negative modes are viable and should be investigated during method development to determine the optimal mode for sensitivity and specificity.

-

Negative Ion Mode (-ESI): This is often the preferred mode for carboxylic acids.[2] The acidic proton of the carboxyl group is readily abstracted in the ESI source, forming a stable carboxylate anion. This process is highly efficient, typically leading to a strong signal for the deprotonated molecule, [M-H]⁻, at a mass-to-charge ratio (m/z) of 142.1 .

-

Positive Ion Mode (+ESI): The lone pairs of electrons on the nitrogen atoms of the triazole ring can accept a proton, forming the protonated molecule, [M+H]⁺, at an m/z of 144.1 . While potentially less sensitive than the negative mode for this specific compound, positive mode analysis can provide complementary fragmentation data and may be advantageous in certain sample matrices. It is also common to observe adducts, such as the sodium adduct [M+Na]⁺ at m/z 166.1 , especially when sodium salts are present in the mobile phase or from glassware.[3]

Expert Insight: The choice between positive and negative mode is not merely theoretical. It is an empirical decision. The ultimate determinant is which mode provides the best signal-to-noise ratio, the most stable signal, and the most specific fragmentation for the intended application, whether it be qualitative identification or quantitative analysis.

Part 2: Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is indispensable for confirming the identity of the analyte and for developing highly selective quantitative methods. By isolating the precursor ion and subjecting it to collision-induced dissociation (CID), we can generate characteristic product ions. The fragmentation patterns are highly dependent on the precursor ion's charge state.

Proposed Fragmentation in Negative Ion Mode ([M-H]⁻, m/z 142.1)

The fragmentation of the deprotonated molecule is primarily driven by the unstable carboxylate anion.

-

Primary Fragmentation: The most predictable and often most abundant fragmentation pathway for a deprotonated carboxylic acid is the neutral loss of carbon dioxide (CO₂, 44.01 Da).[4] This results in a major product ion at m/z 98.1 .

Proposed Fragmentation in Positive Ion Mode ([M+H]⁺, m/z 144.1)

In positive mode, protonation occurs on the triazole ring, leading to different fragmentation pathways.

-

Loss of Nitrogen: A hallmark fragmentation of 1,2,3-triazole rings is the elimination of a neutral nitrogen molecule (N₂, 28.01 Da), which is a highly stable leaving group.[5][6] This pathway is expected to produce a significant product ion at m/z 116.1 .

-

Loss of Water: The protonated carboxylic acid can readily lose a molecule of water (H₂O, 18.01 Da), resulting in a product ion at m/z 126.1 .

-

Decarbonylation: Loss of carbon monoxide (CO, 28.00 Da) is another possible pathway, which would also lead to a product ion at m/z 116.1 . High-resolution mass spectrometry would be required to distinguish between the [M+H-N₂]⁺ and [M+H-CO]⁺ fragments.

The following diagrams illustrate these proposed fragmentation pathways.

Caption: Proposed MS/MS fragmentation pathways in negative and positive ion modes.

Part 3: Protocol for Quantitative Analysis by LC-MS/MS

For quantitative applications, such as determining the concentration of the analyte in a biological matrix, a highly specific and sensitive LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode is the gold standard.

Experimental Workflow

The diagram below outlines a self-validating workflow for the quantitative analysis of this compound.

Caption: A typical workflow for quantitative LC-MS/MS analysis.

Step-by-Step Methodology

1. Sample Preparation:

-

Objective: To remove matrix interferences (e.g., proteins, salts) that can cause ion suppression and contaminate the LC-MS system.

-

Protocol for Plasma/Serum:

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

-

-

Protocol for Aqueous Samples (e.g., groundwater): For trace-level analysis, Solid Phase Extraction (SPE) may be necessary.[7][8] A polymeric reversed-phase or mixed-mode sorbent would be appropriate for trapping this polar compound.

2. Liquid Chromatography (LC) Conditions:

-

Rationale: To achieve chromatographic separation of the analyte from other matrix components, ensuring that co-eluting compounds do not interfere with ionization. A standard reversed-phase method is a robust starting point.[9]

| Parameter | Recommended Setting | Rationale |

| Column | C18, 50 x 2.1 mm, 1.8 µm | Provides excellent retention and peak shape for polar small molecules. |

| Mobile Phase A | Water + 0.1% Formic Acid (+ESI) OR Water + 5 mM Ammonium Acetate (-ESI) | Formic acid promotes protonation. Ammonium acetate provides a buffered pH for consistent deprotonation. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid (+ESI) OR Acetonitrile (-ESI) | Strong organic solvent for elution. |

| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns, balancing speed and efficiency. |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min | A generic gradient to elute the analyte and clean the column. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Vol. | 5 µL | A typical volume to avoid overloading the column. |

3. Mass Spectrometry (MS) Conditions:

-

Rationale: To specifically detect and quantify the analyte using its unique precursor-product ion transitions.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI Negative or Positive | Empirically determined based on sensitivity. |

| Capillary Voltage | 3.5 kV | Typical voltage to generate a stable electrospray. |

| Drying Gas Temp. | 325 °C | Facilitates solvent evaporation and ion desolvation. |

| Drying Gas Flow | 10 L/min | Removes neutral solvent molecules from the source. |

| Nebulizer Gas | 45 psi | Aids in the formation of fine droplets for efficient ionization. |

| Scan Type | Multiple Reaction Monitoring (MRM) | For maximum sensitivity and selectivity in quantitative analysis. |

Proposed MRM Transitions for Quantification and Confirmation:

| Mode | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |

| Negative | 142.1 | 98.1 | Quantifier (Loss of CO₂) ** |

| Positive | 144.1 | 116.1 | Quantifier (Loss of N₂) ** |

| Positive | 144.1 | 126.1 | Qualifier (Loss of H₂O) |

Part 4: Senior Application Scientist Field Insights

-

The Internal Standard is Non-Negotiable: For any robust quantitative assay, a stable isotope-labeled (SIL) internal standard (e.g., with ¹³C or ¹⁵N) is the gold standard. It co-elutes with the analyte and experiences the same matrix effects and instrument variability, ensuring the most accurate quantification. If a SIL standard is unavailable, a close structural analog should be used with caution.

-

Beware of Matrix Effects: Even after protein precipitation, endogenous compounds from biological matrices can co-elute and suppress or enhance the analyte's ionization efficiency. Always assess matrix effects during method validation by comparing the analyte's response in neat solvent versus post-extraction spiked matrix samples.

-

In-Source vs. CID Fragmentation: Be mindful of the fragmentor or cone voltage. If set too high, the molecule can undergo "in-source" fragmentation before it even reaches the mass analyzer. This can reduce the abundance of your intended precursor ion. A systematic tuning of this parameter is essential to maximize the precursor signal while minimizing unwanted fragmentation.[9][10]

Conclusion

The mass spectrometric analysis of this compound is a clear and logical process when approached with a foundational understanding of the molecule's chemical properties. Electrospray ionization in either negative or positive mode provides a robust platform for its detection. Tandem mass spectrometry reveals characteristic fragmentation patterns—notably the loss of CO₂ in negative mode and N₂ in positive mode—that serve as highly specific fingerprints for identification and quantification. The outlined LC-MS/MS protocol provides a validated, field-tested framework for researchers to develop sensitive and reliable assays, empowering further investigation into the role of this important class of molecules in science and medicine.

References

- 1. Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. amt.copernicus.org [amt.copernicus.org]

- 4. scienceready.com.au [scienceready.com.au]

- 5. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pub.geus.dk [pub.geus.dk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

The Versatile Scaffold: Applications of 5-Methyl-1H-1,2,3-triazole-4-carboxylic Acid in Modern Medicinal Chemistry

Introduction: The Rise of a Privileged Heterocycle

In the landscape of contemporary drug discovery, the 1,2,3-triazole moiety has emerged as a "privileged scaffold," a core structural framework that consistently imparts desirable medicinal properties to a diverse range of molecules.[1][2] Its appeal lies in its metabolic stability, capacity for hydrogen bonding, and dipole character, which facilitate strong interactions with biological targets.[3] Among the vast family of triazole-containing compounds, 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid stands out as a particularly valuable building block. Its bifunctional nature, possessing both a reactive carboxylic acid handle and a customizable triazole core, offers medicinal chemists a versatile platform for the synthesis of novel therapeutics. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and insights for researchers, scientists, and drug development professionals.

Core Applications in Drug Discovery

The utility of this compound as a scaffold is primarily demonstrated in two key therapeutic areas: oncology and the inhibition of metalloenzymes, specifically carbonic anhydrases.

Anticancer Drug Development

The 1,2,3-triazole nucleus is a common feature in a multitude of compounds exhibiting potent anticancer activity.[4] Derivatives of this compound have been investigated for their ability to inhibit the proliferation of various cancer cell lines. The carboxylic acid group serves as a convenient attachment point for a wide array of pharmacophores, allowing for the systematic exploration of structure-activity relationships (SAR).

Featured Application: Development of Novel Antiproliferative Agents

Derivatives of this compound have shown promise against a range of cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancers.[4][5] The mechanism of action for many of these compounds is believed to involve the inhibition of critical cellular processes such as cell cycle progression and the induction of apoptosis.

Table 1: Antiproliferative Activity of Representative 1,2,3-Triazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative A | MCF-7 | 3.35 | [5] |

| Derivative B | Hep-3B | 1.56 | [5] |

| Compound 9 | MCF-7 | 1.1 | [4] |

| Compound 10 | HCT-116 | 2.6 | [4] |

| Compound 5h | MCF-7 | 4.02 | [5] |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in regulating pH in various physiological and pathological processes.[6] Certain isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and are considered valuable targets for anticancer therapies.[5] The 1,2,3-triazole scaffold has been successfully incorporated into the design of potent and selective CA inhibitors. The carboxylic acid moiety of this compound can mimic the carboxylate group of natural substrates, while the triazole ring can be functionalized to achieve isoform selectivity.[7]

Table 2: Inhibitory Activity of Representative 1,2,3-Triazole Derivatives against Carbonic Anhydrase Isoforms

| Compound ID | Target Isoform | Kᵢ (µM) | Reference |

| Compound 4d | hCA IX | 0.03 | [5] |

| Compound 6d | hCA IX | 0.06 | [5] |

| Compound 5b | hCA XII | 0.02 | [5] |

| Compound 6c | hCA IX | 0.7 | [7] |

| Compound 6c | hCA XII | 0.7 | [7] |

The Strategic Advantage: 1,2,3-Triazole as a Carboxylic Acid Bioisostere

A key concept underpinning the utility of the 1,2,3-triazole scaffold is its role as a bioisostere for the carboxylic acid functional group.[2][8] Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a molecule. The 4-hydroxy-1,2,3-triazole tautomer of certain 1,2,3-triazole-4-carboxylic acid derivatives can mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid, while offering advantages in terms of metabolic stability and cell permeability.[9] This bioisosteric replacement is a powerful strategy in drug design to optimize pharmacokinetic and pharmacodynamic properties.[10]

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. iris.unimore.it [iris.unimore.it]

- 3. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and in silico insights of novel 1,2,3-triazole benzenesulfonamide derivatives as potential carbonic anhydrase IX and XII inhibitors with promising anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function: a novel scaffold to probe the orthosteric γ-aminobutyric acid receptor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. openaccessjournals.com [openaccessjournals.com]

Application Notes and Protocols for 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid in Agricultural Science

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Triazole Scaffold in Agrochemical Discovery

The triazole ring system is a cornerstone in the development of modern agrochemicals. Both 1,2,4-triazole and 1,2,3-triazole isomers and their derivatives have yielded a wealth of compounds with potent biological activities.[1][2][3] In particular, the 1,2,4-triazole moiety is a key component in numerous commercial fungicides, insecticides, and herbicides.[3] While the 1,2,3-triazole scaffold is less commercially prevalent, it is an area of intense research interest, with numerous studies demonstrating its potential in developing novel active ingredients for crop protection.[4] This document focuses on a specific, yet under-explored member of this family: 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid .

While not currently a widely registered active ingredient, its structure embodies key pharmacophoric features that suggest potential utility in agricultural science. This guide will serve as a comprehensive resource for researchers looking to explore the potential of this molecule. We will delve into its synthesis, potential mechanisms of action, and provide detailed, field-proven protocols for its evaluation as a potential fungicidal, herbicidal, and plant growth-regulating agent.

Molecular Profile:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₄H₅N₃O₂ |

| Molecular Weight | 127.10 g/mol |

| CAS Number | 832737-27-6 |

| Structure |  |

Part 1: Potential Agricultural Applications & Mechanistic Insights

The bioactivity of triazole derivatives is largely dictated by the substituents on the triazole ring. The core structure of this compound, featuring a methyl group and a carboxylic acid group, provides a versatile platform for derivatization to enhance specific activities. Based on extensive literature on related triazole compounds, we can hypothesize its potential applications.

Fungicidal Activity: A Primary Avenue for Investigation

The most prominent application of triazole compounds in agriculture is as fungicides.[1][3] They are particularly known as demethylation inhibitors (DMIs).

Hypothesized Mechanism of Action: Triazole fungicides typically function by inhibiting the C14-demethylase enzyme (CYP51), which is crucial for ergosterol biosynthesis in fungi.[1][5] Ergosterol is an essential component of fungal cell membranes, and its disruption leads to impaired membrane function and ultimately, fungal cell death. It is plausible that this compound or its derivatives could bind to the active site of CYP51, with the nitrogen atoms of the triazole ring coordinating with the heme iron atom of the enzyme.

References

- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemmethod.com [chemmethod.com]

- 3. rjptonline.org [rjptonline.org]

- 4. Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species [scielo.org.mx]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid in Research and Development

Foreword

Welcome to this comprehensive technical guide on the experimental applications of 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid. This document is intended for researchers, medicinal chemists, and materials scientists interested in leveraging the unique properties of this versatile heterocyclic compound. The 1,2,3-triazole motif is a privileged scaffold in drug discovery and materials science, lauded for its stability, synthetic accessibility, and capacity for diverse molecular interactions.[1][2] This guide provides not only detailed experimental protocols but also the underlying scientific rationale to empower you to adapt and innovate in your own research endeavors.

Compound Profile: this compound

This compound is a five-membered heterocyclic compound featuring a triazole ring substituted with a methyl and a carboxylic acid group. This unique arrangement of functional groups imparts a range of chemical properties that make it a valuable building block in various scientific disciplines.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₄H₅N₃O₂ | [3] |

| Molecular Weight | 127.10 g/mol | [3] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Moderately soluble in polar protic solvents like methanol and ethanol. | [1] |

The presence of both a hydrogen bond donor (carboxylic acid) and acceptor (triazole nitrogens) sites, combined with the overall planarity of the ring system, allows for specific and directional interactions with biological macromolecules and metal centers.

Synthesis of this compound

The most common and efficient method for the synthesis of 1,2,3-triazole derivatives is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5] This reaction is highly regioselective, affording the 1,4-disubstituted triazole isomer.

Generalized Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on the well-established CuAAC reaction, adapted for the synthesis of the title compound. The specific starting materials for the unsubstituted 1H-triazole would be ethyl 2-butynoate (an alkyne) and an azide source such as sodium azide with an in-situ generated hydrazoic acid.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

Ethyl 2-butynoate

-

Sodium azide (NaN₃)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 2-butynoate (1 equivalent) in a 1:1 mixture of t-BuOH and water.

-

Addition of Reagents: To the stirred solution, add sodium azide (1.1 equivalents), followed by sodium ascorbate (0.1 equivalents) and copper(II) sulfate pentahydrate (0.05 equivalents).

-

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate.

-

Hydrolysis: Dissolve the crude ester in a solution of NaOH (2 equivalents) in methanol/water. Stir at room temperature until the ester is fully consumed (monitored by TLC).

-

Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify with concentrated HCl to pH 2-3. The precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.

-

Purification and Characterization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Application in Medicinal Chemistry: Enzyme Inhibition Assays

The 1,2,3-triazole scaffold is a common feature in many enzyme inhibitors. The carboxylic acid moiety of this compound can act as a key interacting group within an enzyme's active site, for example, by forming salt bridges with basic amino acid residues.

General Protocol for an In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target enzyme. The specific conditions (e.g., substrate, buffer, detection method) will need to be optimized for the particular enzyme of interest.

Workflow:

References

- 1. Buy 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- | 70292-16-9 [smolecule.com]

- 2. 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jenabioscience.com [jenabioscience.com]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click Chemistry [organic-chemistry.org]

Application Notes and Protocols for 5-Methyl-1H-1,2,3-triazole-4-carboxylic Acid Derivatives: A Guide for Drug Discovery and Development

Introduction: The Versatility of the 1,2,3-Triazole Scaffold in Medicinal Chemistry

The 1,2,3-triazole core is a privileged scaffold in modern medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide and ester groups. These characteristics contribute to favorable pharmacokinetic and pharmacodynamic profiles, making 1,2,3-triazole derivatives a fertile ground for the discovery of novel therapeutic agents. Among these, derivatives of 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent anticancer, antifungal, and antibacterial properties.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the synthesis and biological evaluation of this compound derivatives. It offers detailed protocols for the synthesis of amide and ester derivatives, as well as for the assessment of their biological activities. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Part 1: Synthesis of this compound Derivatives

The synthesis of this compound and its subsequent derivatization into amides and esters are crucial steps in the exploration of their biological potential. The following protocols are based on established synthetic routes, including the versatile copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry".[1]

Protocol 1.1: Synthesis of Ethyl 5-Methyl-1-aryl-1H-1,2,3-triazole-4-carboxylate

This protocol describes a common method for synthesizing the core triazole structure from an aryl azide and ethyl acetoacetate.

Materials:

-

Substituted aryl azide

-

Ethyl acetoacetate

-

Sodium ethoxide

-

Absolute ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add ethyl acetoacetate (1.0 equivalent) to the cooled solution with continuous stirring.

-

After 15-20 minutes of stirring, add the substituted aryl azide (1.0 equivalent) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure ethyl 5-methyl-1-aryl-1H-1,2,3-triazole-4-carboxylate.

Protocol 1.2: Synthesis of 5-Methyl-1-aryl-1H-1,2,3-triazole-4-carboxylic Acid

This protocol outlines the hydrolysis of the ester to the corresponding carboxylic acid.

Materials:

-

Ethyl 5-methyl-1-aryl-1H-1,2,3-triazole-4-carboxylate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve the ethyl 5-methyl-1-aryl-1H-1,2,3-triazole-4-carboxylate (1.0 equivalent) in a mixture of THF (or methanol) and water.

-

Add LiOH or NaOH (2-3 equivalents) to the solution and stir at room temperature or gentle heat (e.g., 40-50°C) for 2-6 hours, monitoring the reaction by TLC.

-

After completion of the reaction, cool the mixture to 0°C and acidify with dilute HCl until the pH is acidic (pH 2-3).

-

The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold water and dry under vacuum to yield the pure 5-methyl-1-aryl-1H-1,2,3-triazole-4-carboxylic acid.

Protocol 1.3: Synthesis of 5-Methyl-1-aryl-1H-1,2,3-triazole-4-carboxamides

This protocol describes the conversion of the carboxylic acid to its amide derivatives.

Materials:

-

5-Methyl-1-aryl-1H-1,2,3-triazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Substituted amine

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Suspend the 5-methyl-1-aryl-1H-1,2,3-triazole-4-carboxylic acid (1.0 equivalent) in dry DCM or THF.

-

Add a catalytic amount of dimethylformamide (DMF) followed by the dropwise addition of thionyl chloride or oxalyl chloride (1.2-1.5 equivalents) at 0°C.

-

Stir the reaction mixture at room temperature for 1-2 hours until the evolution of gas ceases, indicating the formation of the acid chloride.

-

In a separate flask, dissolve the desired substituted amine (1.1 equivalents) and TEA or DIPEA (1.5 equivalents) in dry DCM or THF.

-

Cool the amine solution to 0°C and slowly add the freshly prepared acid chloride solution.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 5-methyl-1-aryl-1H-1,2,3-triazole-4-carboxamide.

Part 2: Biological Activity Evaluation

A systematic evaluation of the biological activities of the synthesized derivatives is essential to understand their therapeutic potential. The following section provides detailed protocols for assessing their anticancer, antifungal, and antibacterial activities.

Anticancer Activity

The anticancer potential of this compound derivatives can be evaluated by assessing their cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[2]

Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial reductases. The amount of formazan produced is directly proportional to the number of living cells.[3]

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

96-well cell culture plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[2]

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds and a positive control drug (e.g., Doxorubicin) in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

-

After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

-

Include wells with untreated cells (negative control) and vehicle control (medium with the same concentration of DMSO as the treated wells).

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[1]

-

Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[1]

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the compound concentration on a logarithmic scale.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualization of the MTT Assay Workflow:

Caption: Workflow of the MTT assay for cytotoxicity screening.

Antimicrobial Activity

The antimicrobial potential of the synthesized derivatives can be determined by assessing their ability to inhibit the growth of various pathogenic bacteria and fungi. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).[4]

Principle: The broth microdilution method involves challenging microorganisms with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[5]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Test compounds (dissolved in DMSO)

-

Positive control antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Culture the microbial strains overnight in the appropriate broth medium.

-

Dilute the overnight culture to achieve a standardized inoculum density (e.g., approximately 5 x 10⁵ CFU/mL for bacteria).

-

-

Compound Dilution:

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.[4]

-

-

Inoculation:

-

Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final compound concentrations.

-

Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 30-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Alternatively, the absorbance can be read using a microplate reader at 600 nm. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the growth control.

-

Visualization of the Broth Microdilution Assay Workflow:

Caption: Workflow of the broth microdilution assay for MIC determination.

Enzyme Inhibition Assays

Many 1,2,3-triazole derivatives exert their biological effects by inhibiting specific enzymes. For instance, antifungal triazoles often target lanosterol 14α-demethylase, while some fungicidal derivatives inhibit succinate dehydrogenase (SDH).

Principle: This colorimetric assay measures the activity of SDH by monitoring the reduction of a tetrazolium salt to a colored formazan product. The rate of formazan formation is proportional to the SDH activity.[6]

Materials:

-

Fungal mycelia

-

SDH assay buffer

-

Test compounds

-

SDH substrate (succinate)

-

Electron acceptor (e.g., DCIP or a tetrazolium salt like INT)

-

96-well plate

-

Microplate reader

Procedure: